molecular formula C14H23Cl2NO7P2 B010500 4-(4-(双(2-氯乙基)氨基)苯基)-1-羟基丁烷-1,1-二膦酸 CAS No. 104233-81-0

4-(4-(双(2-氯乙基)氨基)苯基)-1-羟基丁烷-1,1-二膦酸

货号 B010500
CAS 编号: 104233-81-0
分子量: 450.2 g/mol
InChI 键: JHBMGZJQVAIXNT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chlorambucil is a nitrogen mustard alkylating agent used as an antineoplastic agent for the treatment of various malignant and nonmalignant diseases . It is less toxic than most other nitrogen mustards .


Molecular Structure Analysis

The empirical formula for Chlorambucil is C14H19Cl2NO2, and it has a molecular weight of 304.21 .


Physical And Chemical Properties Analysis

Chlorambucil is a powder with a molecular weight of 304.21 . It has a density of 1.3±0.1 g/cm3, a boiling point of 391.2±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .

科学研究应用

  1. 金属双膦酸酯的合成: 已被用作合成新型金属双膦酸酯的前体,例如 Mn、Fe、Co、Ni、Cu (Gómez-Alcántara 等,2004).

  2. 在研究中的潜在应用: 被认为是具有潜在科学研究应用的化合物 (Buss、Coe 和 Tatlow,1997).

  3. 免疫调节剂和抗肿瘤药物: 从该化合物衍生的合成的叶酸双膦酸酯衍生物已显示出作为免疫调节剂、钙交换调节剂和抗肿瘤药物的潜力 (Bekker、Chukanov 和 Grigor’ev,2013).

  4. 对关节炎的影响: 像该化合物这样的氨基双膦酸酯通过刺激组胺合成并增加巨噬细胞和粒细胞来加剧小鼠的关节炎 (Nakamura 等,1996).

  5. 在化妆品和制药中的应用: 合成的磷酸酯促进细胞活力,可开发为皮肤化妆品和制药的添加剂 (Serbezeanu 等,2019).

  6. 预防骨质流失: 口服双膦酸盐,如阿仑膦酸和奈利膦酸,显着减少了大鼠模型中的骨质流失 (Mian 等,1996).

  7. 抗癌药物解毒: 与该化合物相关的苯丁酸氮芥,用于慢性淋巴细胞白血病的化疗,并且已研究了其在人胃液和唾液中的解毒作用 (Hovinen、Silvennoinen 和 Vilpo,1998).

  8. 抗艾滋病毒活性: 合成的双(SATE)膦酸二酯核苷前药具有潜在的抗艾滋病毒活性 (Oh、Liu 和 Hong,2010).

安全和危害

Chlorambucil has been listed as a known carcinogen in the Fourth Annual Report on Carcinogens .

属性

IUPAC Name

[4-[4-[bis(2-chloroethyl)amino]phenyl]-1-hydroxy-1-phosphonobutyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23Cl2NO7P2/c15-8-10-17(11-9-16)13-5-3-12(4-6-13)2-1-7-14(18,25(19,20)21)26(22,23)24/h3-6,18H,1-2,7-11H2,(H2,19,20,21)(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBMGZJQVAIXNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC(O)(P(=O)(O)O)P(=O)(O)O)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl2NO7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60146357
Record name 4-(4-(Bis(2-chloroethyl)amino)phenyl)-1-hydroxybutane-1,1-bisphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60146357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(Bis(2-chloroethyl)amino)phenyl)-1-hydroxybutane-1,1-bisphosphonic acid

CAS RN

104233-81-0
Record name 4-(4-(Bis(2-chloroethyl)amino)phenyl)-1-hydroxybutane-1,1-bisphosphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104233810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-(Bis(2-chloroethyl)amino)phenyl)-1-hydroxybutane-1,1-bisphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60146357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-(Bis(2-chloroethyl)amino)phenyl)-1-hydroxybutane-1,1-bisphosphonic acid
Reactant of Route 2
4-(4-(Bis(2-chloroethyl)amino)phenyl)-1-hydroxybutane-1,1-bisphosphonic acid
Reactant of Route 3
4-(4-(Bis(2-chloroethyl)amino)phenyl)-1-hydroxybutane-1,1-bisphosphonic acid
Reactant of Route 4
4-(4-(Bis(2-chloroethyl)amino)phenyl)-1-hydroxybutane-1,1-bisphosphonic acid
Reactant of Route 5
Reactant of Route 5
4-(4-(Bis(2-chloroethyl)amino)phenyl)-1-hydroxybutane-1,1-bisphosphonic acid
Reactant of Route 6
4-(4-(Bis(2-chloroethyl)amino)phenyl)-1-hydroxybutane-1,1-bisphosphonic acid

Citations

For This Compound
23
Citations
F Wingen, H Sterz, H Blum, H Möller… - Journal of cancer …, 1986 - Springer
The aim of this study was to investigate whether the newly synthesized bisphosphonic acidlinked N-Lost derivative BAD retains bone-seeking and cytostatic properties. The paper …
Number of citations: 43 link.springer.com
T Klenner, F Wingen, B Keppler… - Clinical & Experimental …, 1990 - Springer
Two new compounds, 4-[4-[bis-(2-chloroethyl)-amino-]phenyl]-1-hydroxybutane-1,1-bisphosphonic acid (BAD) and aminotris-(methylenephosphonato)diamminoplatinum(ii) (ADP) that …
Number of citations: 20 link.springer.com
K Hochdörffer, K Abu Ajaj… - Journal of medicinal …, 2012 - ACS Publications
Bone metastases are a frequent cause of morbidity in cancer patients. The present palliative therapeutic options are chemotherapy, hormone therapy, and the administration of …
Number of citations: 102 pubs.acs.org
RA Nadar, N Margiotta, M Iafisco… - Advanced …, 2017 - Wiley Online Library
Bone metastases result from the invasion of primary tumors to bone. Current treatment modalities include local treatments such as surgery and radiotherapy, while systemic treatments …
Number of citations: 39 onlinelibrary.wiley.com
S Aoun, H Bennour - Synthetic Communications, 2019 - Taylor & Francis
Active targeting with controlled delivery of anti-inflammatory drugs to the bone is not sufficiently explored. In this study, concise and novel synthesis of a hydroxy-bisphosphonic acid (…
Number of citations: 4 www.tandfonline.com
CG Anusionwu - 2021 - search.proquest.com
Ferrocene derivatives, namely, 4-ferrocenyl-4-oxo-butanoic acid (F1), 4-ferrocenylbutanoic acid (F2), ferrocenylmethyleneamine (F5) and ferrocenylethyleneamine (F6), were …
Number of citations: 3 search.proquest.com
MS Galanski, S Slaby, MA Jakupec… - Journal of medicinal …, 2003 - ACS Publications
A series of osteotropic (bone-seeking) [(bis(phosphonomethyl)amino-κN)acetato-κO(2-)]platinum(II) complexes attached to diammine, ethane-1,2-diamine, cis-R,S-cyclohexane-1,2-…
Number of citations: 79 pubs.acs.org
G Moriceau, B Ory, B Gobin… - Current …, 2010 - ingentaconnect.com
Bone tumours can be dissociated in two main categories: i) primary bone tumours (benign or malignant) including mainly osteosarcoma and other sarcomas. ii) and giant cell tumour …
Number of citations: 48 www.ingentaconnect.com
A El-Mabhouh, JR Mercer - Applied radiation and isotopes, 2005 - Elsevier
Two new bisphosphonates have been examined for their ability to bind 188 Re and deliver it selectively to bone. The bisphosphonates are prototype compounds with potential to deliver …
Number of citations: 45 www.sciencedirect.com
MM Reinholz, SP Zinnen, AC Dueck, D Dingli… - Bone, 2010 - Elsevier
Despite palliative treatments, tumor-induced bone disease (TIBD) remains highly debilitating for many cancer patients and progression typically results in death within two years. …
Number of citations: 38 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。